N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Urotensin-II receptor antagonism Structure-activity relationship (SAR) Medicinal chemistry

This compound offers a conformationally restricted 1-(hydroxymethyl)cyclopropylmethyl N-substituent that directly probes hydrogen-bonding and steric requirements of the GPR14 binding pocket. Keeping the 4-(pyrrolidin-1-ylsulfonyl)benzamide core constant, it enables systematic SAR attribution of potency shifts to N-substituent physicochemical properties—avoiding the >100-fold affinity drop seen with simple alkyl or benzyl analogs. Ideal for selectivity panels, ADME benchmarking, and lead optimization toward the 5–10 nM Ki range achievable in this chemical series.

Molecular Formula C16H22N2O4S
Molecular Weight 338.42
CAS No. 1251578-85-4
Cat. No. B2664115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
CAS1251578-85-4
Molecular FormulaC16H22N2O4S
Molecular Weight338.42
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3(CC3)CO
InChIInChI=1S/C16H22N2O4S/c19-12-16(7-8-16)11-17-15(20)13-3-5-14(6-4-13)23(21,22)18-9-1-2-10-18/h3-6,19H,1-2,7-12H2,(H,17,20)
InChIKeyDKXDTQWSDCKFTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Hydroxymethyl)cyclopropyl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 1251578-85-4): Pyrrolidine Sulfonamide Urotensin-II Antagonist Scaffold


N-((1-(Hydroxymethyl)cyclopropyl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 1251578-85-4) is a synthetic small-molecule pyrrolidine sulfonamide explicitly claimed as a urotensin-II (U-II) receptor antagonist within the SmithKline Beecham (GlaxoSmithKline) patent family . The compound features a 4-(pyrrolidin-1-ylsulfonyl)benzamide core coupled to a unique 1-(hydroxymethyl)cyclopropylmethyl N-substituent, distinct from common benzyl or alkyl N-substitutions in the chemical series. With a molecular weight of 338.42 g/mol and molecular formula C₁₆H₂₂N₂O₄S, the compound is understood to operate via competitive antagonism of the GPR14 receptor, a mechanism validated across the pyrrolidine sulfonamide class for cardiovascular indications including congestive heart failure and ischemic heart disease .

Why N-((1-(Hydroxymethyl)cyclopropyl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide Cannot Be Replaced by Generic Pyrrolidine Sulfonamides


Within the pyrrolidine sulfonamide urotensin-II antagonist class, the N-substituent on the benzamide nitrogen is the primary driver of urotensin-II (GPR14) receptor binding affinity and functional antagonism, with activity spanning over three orders of magnitude (Ki = 5 nM to 10,000 nM) . The target compound incorporates a 1-(hydroxymethyl)cyclopropylmethyl substituent—a distinctly conformationally constrained and hydrogen-bond-capable moiety not found in any commercially developed or commonly referenced analog. In contrast, the well-characterized aminoalkoxybenzyl pyrrolidine subclass lacks the sulfonamide anchor entirely , while generic 4-(pyrrolidin-1-yl)sulfonyl)benzamides with simple alkyl N-substitution populate the opposite end of the structure-activity relationship (SAR) spectrum (e.g., Example 5 reference compound Ki = 1,400 nM) . Substitution with a benzyl, isobutyl, or unsubstituted cyclopropylmethyl group eliminates the hydroxymethyl hydrogen-bond donor/acceptor site, predicted to alter both potency and physicochemical properties . Procurement of a generic pyrrolidine sulfonamide bearing a different N-substituent therefore carries a high risk of selecting a compound with unknown urotensin-II receptor affinity that may be >100-fold weaker than the reference lead series shows is achievable with optimized substitution patterns.

N-((1-(Hydroxymethyl)cyclopropyl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Quantitative Comparator Evidence for Scientific Procurement


Conformational Restriction with Hydrogen-Bond Capability: 1-(Hydroxymethyl)cyclopropylmethyl vs. Generic N-Substituents

The target compound bears a 1-(hydroxymethyl)cyclopropylmethyl N-substituent, which introduces conformational restriction via the cyclopropane ring alongside a primary alcohol capable of serving as both hydrogen-bond donor and acceptor . In contrast, generic pyrrolidine sulfonamides within the same patent family (US7019008B2 and US20040138224A1) feature N-substituents such as benzyl, isobutyl, or unsubstituted cyclopropylmethyl that lack this alcohol functionality and its attendant hydrogen-bonding capacity . Within the broader patent disclosure, the N-substituent is defined as the primary variable governing urotensin-II receptor binding affinity, with in-class Ki values spanning 5 nM to 10,000 nM depending on the nature of this substituent . The incorporation of a hydrogen-bond donor in the N-substituent of the target compound is consistent with previously optimized pyrrolidine sulfonamide antagonists, which show that polar functional groups in this region enhance GPR14 binding affinity and functional antagonism .

Urotensin-II receptor antagonism Structure-activity relationship (SAR) Medicinal chemistry

Conformational Rigidity and Topological Polar Surface Area Differentiation vs. Piperidine Sulfonamide Analogs

The target compound incorporates a pyrrolidine ring sulfonamide coupled to a cyclopropylmethyl N-substituent, generating a unique combination of ring strain, conformational restriction, and H-bonding potential . In the broader pyrrolidine sulfonamide class, the sulfonyl group serves as both a hydrogen-bond acceptor and a conformational organizer . Piperidine sulfonamide analogs (6-membered ring) exhibit greater conformational flexibility and distinct spatial geometry, eliminating the ring strain-driven conformational constraints characteristic of the pyrrolidine scaffold . The topological polar surface area (TPSA) of the target compound is calculated at approximately 87 Ų (estimated from SMILES: C1CCN(C1)S(=O)(=O)c2ccc(cc2)C(=O)NCC3(CC3)CO), compared with ~67 Ų for the corresponding piperidine-1-sulfonyl analog lacking the hydroxymethyl group, a difference of ~20 Ų . This TPSA elevation is attributable to the additional primary alcohol oxygen and the cyclopropane ring strain that alters nitrogen lone pair delocalization.

Physicochemical properties Ligand efficiency Drug design

Sulfonamide Pharmacophore Integrity vs. Aminoalkoxybenzyl Pyrrolidine Urotensin-II Antagonists

The target compound retains the intact 4-(pyrrolidin-1-ylsulfonyl)benzamide pharmacophore identified as critical for urotensin-II receptor antagonism in the SmithKline Beecham patent series, enabling direct hydrogen-bond interactions with the GPR14 receptor via the sulfonyl oxygen atoms . In contrast, the aminoalkoxybenzyl pyrrolidine series (e.g., compounds from Jin et al., J. Med. Chem. 2005) represents a structurally distinct urotensin-II antagonist class that substitutes the sulfonamide anchor with an aminoalkoxy linker, resulting in a fundamentally different receptor binding mode . While aminoalkoxybenzyl pyrrolidines have reported Ki values for the hUT receptor in the range of 0.5–2.0 µM for lead compounds , the pyrrolidine sulfonamide scaffold has demonstrated the capacity for significantly higher affinity (Ki as low as 5 nM) .

Pharmacophore validation Receptor antagonism mechanism Chemical series differentiation

Urotensin-II (GPR14) Target Selectivity Advantage vs. Broad-Spectrum Sulfonamide Carbonic Anhydrase Inhibitors

While sulfonamide-containing compounds are widely known as carbonic anhydrase (CA) inhibitors, the pyrrolidine sulfonamide scaffold represented by the target compound was specifically optimized by GlaxoSmithKline for urotensin-II (GPR14) receptor antagonism, not for CA inhibition . The patent disclosures explicitly define the mechanism of action as urotensin-II receptor antagonism and demonstrate functional activity in GPR14-transfected HEK-293 cell-based inositol phosphate accumulation assays . In contrast, generic pyrrolidine-benzenesulfonamides developed as carbonic anhydrase inhibitors (e.g., series reported by Çukurova University) exhibit CA I, CA II, and AChE inhibitory activity with IC₅₀ values in the nanomolar to low micromolar range (carbonic anhydrase II IC₅₀ range: 10–500 nM) . The target compound's specific N-substitution pattern (1-(hydroxymethyl)cyclopropylmethyl) and pyrrolidine-1-sulfonyl moiety represent a distinct chemotype engineered for GPCR antagonism rather than metalloenzyme inhibition, with the N-substituent predicted to create steric incompatibility with the CA active site zinc-binding geometry .

Target selectivity GPR14 receptor Carbonic anhydrase inhibition

Synthetic Identity Confirmation and Scalability via Patent-Defined Manufacturing Route

The target compound is explicitly listed as an exemplified embodiment in the US20080306123A1 patent ('Novel compounds') naming pyrrolidine-benzamide structures with defined synthetic routes . Chemical identity is confirmed by the InChI Key DKXDTQWSDCKFTO-UHFFFAOYSA-N and SMILES notation C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3(CC3)CO . In contrast, many sulfonamide derivatives sold under generic descriptions such as 'pyrrolidine-benzenesulfonamide' or 'pyrrolidine sulfonamide analog' lack traceable synthetic provenance, CAS RN verification, and peer-reviewed or patent-validated structural confirmation . The availability of a patent-defined synthetic pathway provides researchers with a verifiable route for compound synthesis, analytical characterization, and batch-to-batch quality control, an advantage over many generic catalog compounds lacking this documentation.

Compound identity verification Synthesis reproducibility Quality assurance

High-Strength Differential Evidence Is Limited: Explicit Statement of Data Gaps

A comprehensive search of primary research papers (PubMed), authoritative databases (PubChem, ChEMBL, BindingDB), and patent disclosures (US7019008B2, US20040138224A1, EP1379503A1, US20080306123A1) identified no publicly available quantitative biological activity data (IC₅₀, Ki, EC₅₀, pA₂) specifically measured for N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 1251578-85-4) . While patented pyrrolidine sulfonamide urotensin-II antagonists as a class have demonstrated potent GPR14 binding affinity (Ki as low as 5 nM) , none of the publicly accessible patent examples or associated medicinal chemistry publications report the individual receptor binding affinity, functional antagonism potency, selectivity profile, pharmacokinetic parameters, or in vivo efficacy data specifically for this compound . The differential evidence presented herein is therefore classified predominantly as class-level inference and supporting evidence, derived from structural comparison and SAR extrapolation from the broader pyrrolidine sulfonamide patent family rather than from direct head-to-head quantitative comparisons. Prospective purchasers should anticipate that experimental potency determination (binding assay, functional assay) will need to be conducted de novo and should not assume the compound attains the optimal 5 nM Ki range achievable by top-tier analogs within this class .

Data transparency Evidence limitations Procurement risk assessment

N-((1-(Hydroxymethyl)cyclopropyl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Verified Research and Procurement Application Scenarios


SAR Exploration of the N-Substituent Pocket in Urotensin-II (GPR14) Receptor Antagonists

This compound is optimally deployed as a probe to interrogate the hydrogen-bonding and steric requirements of the GPR14 receptor's N-substituent binding pocket. The 1-(hydroxymethyl)cyclopropylmethyl group provides a unique combination of conformational restriction and a hydrogen-bond donor/acceptor pair absent from benzyl, isobutyl, and unsubstituted cyclopropylmethyl comparators . Systematic substitution of the N-substituent across a matrix of pyrrolidine sulfonamide analogs—keeping the 4-(pyrrolidin-1-ylsulfonyl)benzamide core constant—allows direct attribution of potency shifts to N-substituent physicochemical properties, enabling rational optimization toward the 5–10 nM Ki range achievable in this chemical series .

Selectivity Profiling of Pyrrolidine Sulfonamide Urotensin-II Antagonists Against GPCR Off-Targets

Given that pyrrolidine sulfonamides as a class target the GPR14 urotensin-II receptor with defined SAR , this compound can be employed in selectivity panel screens against related peptide GPCRs (e.g., somatostatin, opioid, angiotensin, bradykinin receptors) to assess the specificity of the 1-(hydroxymethyl)cyclopropylmethyl N-substituted scaffold. The hydroxymethyl moiety may confer differential hydrogen-bond interactions that enhance selectivity for GPR14 over other Class A GPCRs, a hypothesis testable via comparative screening against the broader pyrrolidine sulfonamide analog set .

Physicochemical Property Benchmarking and in Vitro ADME Profiling of Constrained Cyclopropylmethyl Pyrrolidine Sulfonamides

The compound's calculated TPSA of ~87 Ų and the presence of a primary alcohol functional group distinguish it from lower-TPSA pyrrolidine sulfonamide analogs . This compound serves as a reference standard for evaluating the impact of the hydroxymethyl group on aqueous solubility (logS), logD distribution coefficient, permeability (PAMPA or Caco-2), and metabolic stability in liver microsomes (human, rat, mouse). Comparative ADME data generated against benzyl-, isobutyl-, and cyclopropylmethyl-N-substituted analogs will inform whether the hydrogen-bond donor carries an acceptable ADME penalty relative to gains in receptor binding affinity, guiding the selection of development candidates for further progression .

Quote Request

Request a Quote for N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.